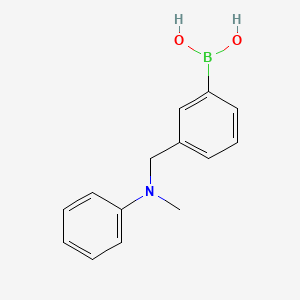

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-[(N-methylanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(17)18/h2-10,17-18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQLMGRDWCNSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(C)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209755 | |

| Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334226-27-5 | |

| Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334226-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the secondary amine (N-methylaniline) acts as a nucleophile, displacing the bromide from 3-(bromomethyl)phenylboronic acid. Key considerations include:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to solubilize both reactants.

- Base : Potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) facilitates deprotonation of the amine, enhancing nucleophilicity.

- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours to ensure complete conversion.

Example Procedure :

- Combine 3-(bromomethyl)phenylboronic acid (1.0 equiv, 0.30 mmol) and N-methylaniline (1.5 equiv) in anhydrous DMF.

- Add K2CO3 (2.0 equiv) and stir the mixture at 70°C for 18 hours under nitrogen.

- Purify the crude product via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 30:1) to yield the title compound as a yellow oil.

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, aromatic H), 6.60–6.54 (m, 2H, aromatic H), 4.99 (s, 1H, CH), 3.76 (s, 3H, OCH3), 2.47 (s, 3H, NCH3).

- 13C NMR (100 MHz, CDCl3) : δ 170.5 (C=O), 159.4 (C-B), 147.7 (aromatic C), 128.3–123.7 (aromatic CH), 50.1 (OCH3), 26.2 (NCH3).

- HRMS (ESI) : Calcd. for C16H18BNO2 [M+H]+: 272.1456; Found: 272.1461.

Challenges and Optimization

- Synthesis of 3-(Bromomethyl)phenylboronic Acid : This precursor is seldom commercially available, necessitating a multi-step synthesis:

a. Miyaura Borylation : Convert 3-bromotoluene to 3-methylphenylboronic acid via palladium-catalyzed borylation.

b. Bromination : Treat 3-methylphenylboronic acid with N-bromosuccinimide (NBS) under radical conditions (AIBN, light) to yield 3-(bromomethyl)phenylboronic acid. - Boronic Acid Stability : Use of pinacol ester protection during alkylation, followed by acidic hydrolysis, may improve yields by preventing boronic acid self-condensation.

Reductive Amination of 3-Formylphenylboronic Acid

An alternative route employs reductive amination to install the methyl(phenyl)amino group onto a pre-formed boronic acid scaffold. This method is advantageous when 3-(bromomethyl)phenylboronic acid is inaccessible.

Reaction Pathway

- Aldehyde Formation : Convert 3-bromophenylboronic acid to 3-formylphenylboronic acid via palladium-mediated formylation or directed ortho-metalation.

- Reductive Amination : React 3-formylphenylboronic acid with N-methylaniline in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst (e.g., Pd/C).

Example Procedure :

- Dissolve 3-formylphenylboronic acid (1.0 equiv) and N-methylaniline (1.2 equiv) in methanol.

- Add NaBH3CN (1.5 equiv) and stir at room temperature for 6 hours.

- Purify via column chromatography (PE/EA = 20:1) to isolate the product.

Key Considerations

- Substrate Availability : 3-Formylphenylboronic acid requires specialized synthesis, limiting scalability.

- Byproducts : Over-reduction of the imine intermediate or boronic acid degradation may occur, necessitating careful monitoring.

For late-stage boronic acid introduction, a Suzuki-Miyaura coupling can append the boronic acid group to a pre-functionalized aminomethylarene.

Procedure :

- Prepare 3-((methyl(phenyl)amino)methyl)bromobenzene via alkylation of N-methylaniline with 3-bromobenzyl bromide.

- Couple with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl2, KOAc) to install the boronic acid.

Advantages :

- Avoids handling unstable bromomethylboronic acid intermediates.

- Enables modular synthesis of diverse boronic acid derivatives.

Comparative Analysis of Methods

Applications and Derivatives

The target compound serves as a precursor for:

- Bioconjugation : Functionalization of peptides via boronate ester formation under physiological conditions.

- Drug Development : Incorporation into kinase inhibitors or proteasome-targeting agents leveraging boronic acid’s reversible binding.

Notable Derivatives :

化学反应分析

Types of Reactions

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in coupling reactions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Boronate esters.

Substitution: Various biaryl compounds or other substituted aromatic compounds.

科学研究应用

Organic Synthesis

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid serves as a versatile building block in the construction of complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the boronic acid group enables various functionalization reactions, enhancing the diversity of synthetic pathways available to chemists.

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Studies indicate that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid has demonstrated cytotoxicity against multiple myeloma cells, with IC50 values comparable to established proteasome inhibitors.

- Antimicrobial Properties : This compound has been evaluated for its ability to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. In particular, it has shown synergistic effects with meropenem against Klebsiella pneumoniae, indicating its potential as an antibiotic adjuvant.

Anticancer Efficacy

A study focusing on the anticancer properties of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid revealed that it induces cell cycle arrest at the G2/M phase in U266 multiple myeloma cells. The mechanism involves inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

| Study | Activity | IC50/EC50 | Target |

|---|---|---|---|

| Study 1 | Anticancer | ~50 nM | Proteasome |

Antimicrobial Efficacy

In another investigation, (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid was tested alongside meropenem against clinical isolates of Klebsiella pneumoniae. The results showed a significant reduction in bacterial viability when used together, suggesting its role as a potent antibiotic enhancer.

| Study | Activity | FICI | Target |

|---|---|---|---|

| Study 2 | Antimicrobial | < 0.5 | KPC-2 producing bacteria |

作用机制

The mechanism of action of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways and therapeutic effects.

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., carboxy) enhance boronic acid reactivity in cross-coupling, while electron-donating groups (e.g., methyl, amino) reduce reactivity but improve stability .

Key Observations :

- Solubility : Derivatives with polar substituents (e.g., acetamidomethyl in 3AAPBA) exhibit better solubility in polar solvents . The target compound’s solubility may be moderate due to its balance of hydrophobic (phenyl) and hydrophilic (boronic acid) groups.

- Synthetic Efficiency : Yields vary widely; bulky substituents (e.g., tetrazole in ) can achieve high yields with optimized conditions .

Key Observations :

- HDAC Inhibition: Methoxyethyl phenoxy derivatives () demonstrate substituent position (ortho vs. para) significantly impacts potency. The target compound’s methyl(phenyl)amino group may similarly modulate bioactivity .

- Fluorophore Properties: Amino and acetamidomethyl groups in 3APBA and 3AAPBA enable fluorescence, suggesting the target compound’s phenylamino group could also contribute to optical properties .

Stability and Reactivity

- Protodeboronation Resistance : Carboxy and halogenated phenylboronic acids (e.g., 3-bromo, ) resist protodeboronation better than alkyl-substituted analogs . The target compound’s stability may depend on the electron-donating nature of its substituent.

- Cross-Coupling Reactivity: Electron-withdrawing groups (e.g., carboxy) enhance Suzuki reaction rates, while bulky groups (e.g., methyl(phenyl)amino) may slow kinetics .

生物活性

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structure enables it to interact with various biological targets, making it a versatile candidate for therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its application as an enzyme inhibitor and in the design of bioactive molecules.

The primary mechanism of action involves the interaction of the boronic acid group with specific molecular targets, such as enzymes or receptors. Notably, (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid has been identified as a potential inhibitor of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the degradation of extracellular matrix components. This inhibition can lead to modulation of biological pathways relevant to cancer progression and tissue remodeling.

1. Anticancer Activity

Research has demonstrated that boronic acid derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related boronic compounds can significantly decrease cell viability in prostate cancer cells while maintaining the viability of healthy cells .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selective cytotoxicity indicates a potential for developing targeted cancer therapies using boronic acid derivatives.

2. Antimicrobial Activity

The antimicrobial properties of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid have also been investigated. Inhibition zones were evaluated against various microorganisms, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli. The observed inhibition zones ranged from 7 to 13 mm in diameter, indicating effective antimicrobial action .

Table 2: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant S. aureus (MRSA) | 12 |

3. Antioxidant Properties

In addition to its anticancer and antimicrobial activities, studies have shown that boronic acid derivatives possess significant antioxidant capabilities. Various assays demonstrated that these compounds can effectively scavenge free radicals, contributing to their potential therapeutic benefits in oxidative stress-related diseases .

Case Studies

Several case studies highlight the potential applications of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid:

- Prostate Cancer Treatment : A study involving human prostate cancer cells indicated that treatment with this compound led to a notable decrease in cell proliferation while sparing healthy fibroblast cells .

- Bacterial Infections : Research into its antibacterial properties showed promising results against resistant strains, suggesting its utility in developing new antibiotics or adjuvants for existing treatments .

常见问题

Basic Research Questions

Q. How can I optimize the synthesis of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid using Suzuki–Miyaura coupling?

- Methodological Answer : The Suzuki–Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (e.g., THF/H₂O). Key parameters include:

- Ligand selection : Bulky ligands improve stability and reaction efficiency .

- Temperature : Reactions often proceed at 60–80°C under inert atmospheres (N₂ or Ar) .

- Purification : Use column chromatography with non-polar solvents (hexane/EtOAc) to avoid irreversible binding to silica, a common issue with boronic acids .

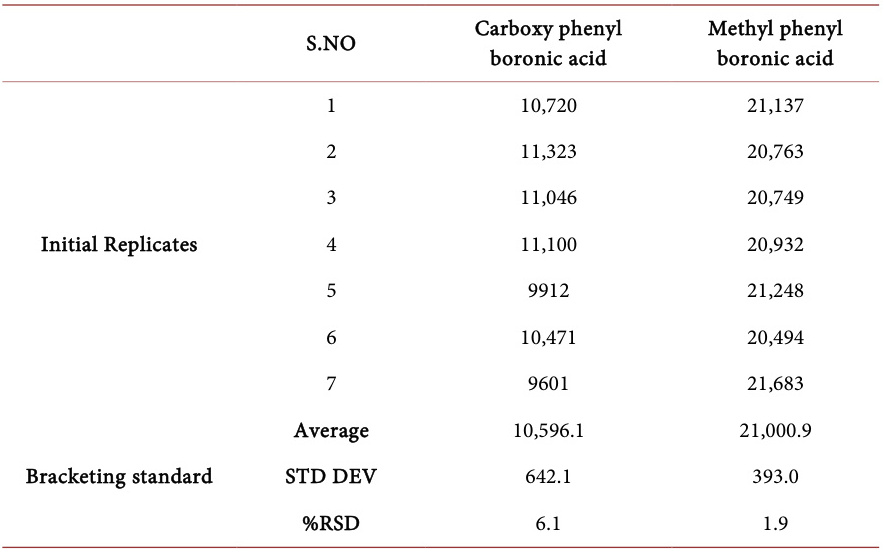

Q. What are effective strategies to address purification challenges for boronic acids like this compound?

- Methodological Answer :

- Alternative stationary phases : Use reversed-phase silica or ion-exchange resins to prevent boronic acid degradation .

- Crystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate pure boronic acids without forming boroxins .

- LC-MS/MS monitoring : Validate purity post-synthesis by tracking %RSD (<5% for high reproducibility) .

Q. How do I confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR analysis : Look for characteristic signals:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methylene bridge (δ ~4.0 ppm), and boronic acid -OH (δ ~12.6 ppm, broad) .

- ¹³C NMR : Confirm phenyl and methylamino groups via sp² carbons (δ 120–140 ppm) and methyl carbons (δ ~40 ppm) .

- HRMS : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can I resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Potentiometric titration : Measure cumulative formation constants with diols (e.g., 1,2-ethanediol) to assess pH-dependent stability. Boronate esters form preferentially at pH >7, while acidic conditions (pH <3) destabilize the complex .

- DFT calculations : Model steric/electronic effects of substituents (e.g., methyl(phenyl)amino group) on boronic acid hydration equilibrium .

Q. What experimental designs are suitable for studying its reactivity in multi-component reactions (MCRs)?

- Methodological Answer :

- High-throughput screening : Use automated platforms to test reaction conditions (solvent, catalyst, temperature) with diverse partners (e.g., tetrazoles, aldehydes) .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and optimize yields .

- Control experiments : Compare reactivity with structurally simpler boronic acids (e.g., phenylboronic acid) to isolate steric/electronic contributions .

Q. How do I analyze discrepancies in impurity quantification across analytical methods?

- Methodological Answer :

- Cross-validation : Compare LC-MS/MS (e.g., %RSD = 4.1–8.2% for boronic acid analogs) with HPLC-UV to identify systematic errors .

- Spike-recovery tests : Add known impurities (e.g., methyl phenylboronic acid) to assess method accuracy .

- Limit of detection (LOD) : Use signal-to-noise ratios (S/N >3) to refine sensitivity thresholds .

Q. What mechanistic insights explain its selectivity in forming covalent bonds with diols?

- Methodological Answer :

- Steric/electronic analysis : The methyl(phenyl)amino group increases steric hindrance, favoring binding to smaller diols (e.g., fructose over glucose) .

- pH-dependent studies : Use fluorescence quenching assays to track boronate ester formation kinetics at physiological pH (7.4) vs. acidic conditions .

- X-ray crystallography : Resolve boronate ester structures to confirm binding geometry and hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。